N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole derivatives are a class of heterocyclic aromatic organic compounds. This class of compounds typically consists of a benzene ring fused to an imidazole ring . They are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with a carboxylic acid or its equivalent . The reaction is typically carried out under reflux conditions .Molecular Structure Analysis
Benzimidazole derivatives are planar molecules. In the crystal state, they are often stabilized by π-π interactions and hydrogen bonds . The exact structure can vary depending on the specific substituents attached to the benzimidazole core .Scientific Research Applications
Antioxidant Properties : Kuş et al. (2004) synthesized some benzimidazole derivatives and tested their in vitro effects on rat liver microsomal NADPH-dependent lipid peroxidation levels. One compound showed an 84% inhibition, which is more significant than butylated hydroxytoluene (BHT) (Kuş, Ayhan-Kilcigil, Eke, & Iscan, 2004).
Protonation Processes : Perisic-Janjic et al. (2000) investigated the protonation of N-[1-(benzimidazol)-1-yl]methylbenzamide derivatives, revealing two protonation processes - one on the benzimidazole part and the other on the amide group. They also established a correlation between these processes and antimicrobial activity (Perisic-Janjic, Janjic, & Lazarevic, 2000).
Cancer Treatment Potential : Theoclitou et al. (2011) discovered a novel kinesin spindle protein (KSP) inhibitor, showing promise for cancer treatment due to its ability to arrest cells in mitosis and induce cellular death (Theoclitou et al., 2011).
Inhibition of Hepatitis C Virus : Youssif et al. (2016) synthesized new derivatives of 2-thiobenzimidazole with triazole moiety, some of which showed significant activity against the hepatitis C virus (HCV), highlighting the importance of substituents at position 2 of benzimidazole for HCV inhibition (Youssif, Mohamed, Salim, Inagaki, Mukai, & Abdu-Allah, 2016).
Inhibitors of NF-κB Transcription Factor : Boggu et al. (2017) designed and synthesized a series of 2-benzylbenzimidazole analogs and investigated their in vitro activities against NF-κB inhibition in cells, identifying compounds with strong inhibitory activity (Boggu, Venkateswararao, Manickam, Kim, & Jung, 2017).
Histamine 3 Receptor Antagonists : Zhou et al. (2011) developed pyrrolidin-3-yl-N-methylbenzamides as potent H(3) receptor antagonists, exhibiting significant in vivo profiles, a potential avenue for pharmacological development (Zhou, Gross, Sze, Adedoyin, Bowlby, Di, Platt, Zhang, Brandon, Comery, & Robichaud, 2011).
Alternative for Cytogenetic Analysis : Baru, Dogra, & Mukhopadhyay (2016) demonstrated that Fenbendazole, a benzimidazole anthelmintic drug, can be an alternative to colchicine for chromosome preparation in cytogenetic analysis, showcasing its efficiency in blocking cell proliferation and producing high-quality metaphase chromosomes (Baru, Dogra, & Mukhopadhyay, 2016).
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety are known to have a broad range of biological activities . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
It’s known that imidazole derivatives can block certain signal receptions, leading to reduced transcription of specific genes .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could influence its bioavailability.
Result of Action
Some imidazole derivatives have been found to inhibit the proliferation of certain cell lines , and others have been found to have an antiangiogenic effect and promote apoptosis .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action could be influenced by the polarity of its environment.
Future Directions
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-14-7-6-8-15(13-14)21(25)24-17-10-3-2-9-16(17)20-22-18-11-4-5-12-19(18)23-20/h2-13H,1H3,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUNBUVKKLTPOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.